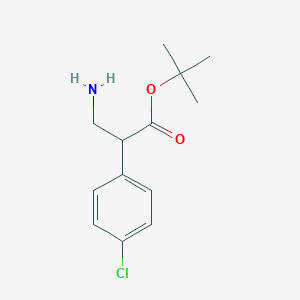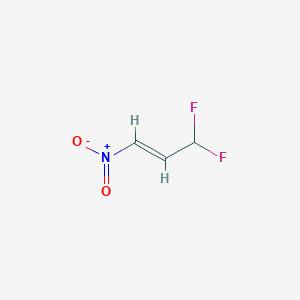![molecular formula C16H20FNO3 B2368912 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide CAS No. 899730-02-0](/img/structure/B2368912.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known for its bioactivity . The compound also contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group. The benzamide group consists of a benzene ring attached to an amide group, and the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide group could undergo various reactions typical of amides and aromatic compounds, such as hydrolysis, acylation, and electrophilic aromatic substitution . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group could potentially undergo reactions at the spirocyclic carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its structure. For example, the presence of the benzamide group suggests that it would have some degree of polarity and could participate in hydrogen bonding . The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which could influence its conformational stability and reactivity .Applications De Recherche Scientifique
Antiviral Activity
A study by Çağla Begüm Apaydın and colleagues (2020) designed and synthesized a new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, evaluated for antiviral activity. Among these, certain compounds exhibited strong activity against the influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of the spirothiazolidinone scaffold in developing new antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).
Antibacterial Properties
Research on 2,6-difluorobenzamides has highlighted their significant antibacterial effects, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. A novel family of 1,4-tetrahydronaphthodioxane benzamides with an ethoxy linker was developed, showcasing sub-micromolar MICs towards these bacteria. This research underscores the potential of creating a fluorescent probe for further investigation into the mechanism of action against bacterial cell division, focusing on the protein FtsZ (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Antipsychotic Profiles
L. Wise and colleagues (1985) investigated 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and related compounds for their antipsychotic profiles in biochemical and behavioral pharmacological test models. These compounds showed promise due to their significant efficacy in behavioral tests predictive of antipsychotic activity without inducing severe neurological side effects, suggesting their utility in treating psychiatric disorders (Wise et al., 1985).
Cellular Proliferation in Tumors
A study by F. Dehdashti and colleagues (2013) on N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) evaluated its safety, dosimetry, and potential for imaging tumor proliferation via PET in patients with newly diagnosed malignant neoplasms. The correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferative index suggests this agent's promise for assessing solid tumors' proliferative status (Dehdashti et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-13-6-4-5-12(9-13)15(19)18-10-14-11-20-16(21-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHDSFENWGCQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

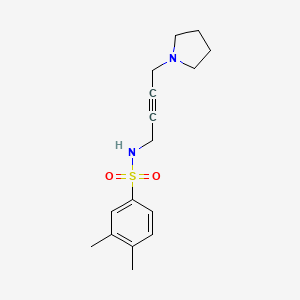

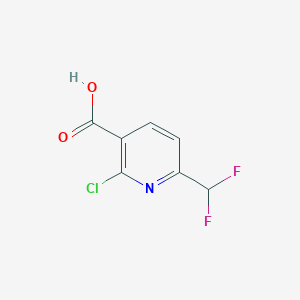
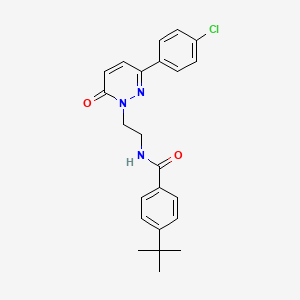
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)
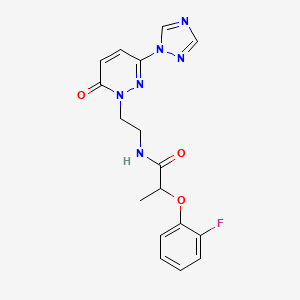
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
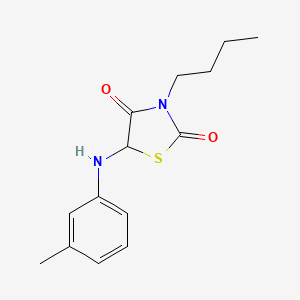
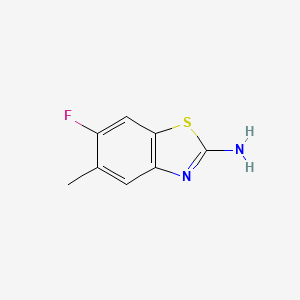
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)
